3-(Adamantan-1-yl)-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
Description
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-25-18-5-3-4-17(9-18)19(26-2)13-22-20(24)23-21-10-14-6-15(11-21)8-16(7-14)12-21/h3-5,9,14-16,19H,6-8,10-13H2,1-2H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWPMJMJFYFTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Adamantan-1-yl)-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea, with the CAS number 1797281-81-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 358.5 g/mol. The structure features an adamantane moiety, which is known for enhancing the biological activity of various compounds.
| Property | Value |
|---|---|
| Molecular Formula | C21H30N2O3 |
| Molecular Weight | 358.5 g/mol |
| CAS Number | 1797281-81-2 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of adamantane derivatives, including 3-(Adamantan-1-yl)-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea. A study evaluating various adamantane derivatives showed significant antimicrobial activity against multi-drug resistant (MDR) clinical isolates. The Minimum Inhibitory Concentration (MIC) values for several derivatives were reported to be below 0.25 µg/ml for bacteria and below 8 µg/ml for fungi, indicating potent activity compared to standard antibiotics like ciprofloxacin and fluconazole .
Table: Antimicrobial Activity of Adamantane Derivatives
| Compound ID | MIC (Bacteria) | MIC (Fungi) |
|---|---|---|
| 6 | <0.25 µg/ml | <8 µg/ml |
| 7 | <0.25 µg/ml | <8 µg/ml |
| 14a | <0.25 µg/ml | <8 µg/ml |
| 14b | <0.25 µg/ml | <8 µg/ml |
Anticancer Activity
The anticancer potential of adamantane derivatives has also been explored. In a study focusing on N-substituted derivatives, specific compounds exhibited potent cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). For instance, one derivative demonstrated an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating significant anti-proliferative activity .
Table: Cytotoxicity Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 5r | HepG2 | 10.56 ± 1.14 |
| 5r | HeLa | Not specified |
| 5r | MCF7 | Not specified |
The mechanism of action for the antimicrobial and anticancer activities of adamantane derivatives often involves inhibition of critical enzymes such as DNA gyrase and topoisomerase IV. These enzymes play vital roles in DNA replication and repair processes in bacteria and cancer cells. For example, compound 7 exhibited IC values of 6.20 µM against DNA gyrase and 9.40 µM against topoisomerase IV, suggesting a strong inhibitory effect .
Structure-Activity Relationship (SAR)
The structural features of adamantane derivatives contribute significantly to their biological activities. The addition of lipophilic groups enhances the pharmacokinetic properties such as absorption and distribution within biological systems . The presence of methoxy groups in the phenyl ring has been associated with improved interactions with biological targets.
Scientific Research Applications
The compound 3-(Adamantan-1-yl)-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea is of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, synthesis, and potential therapeutic uses.
Anticancer Activity
Research has indicated that compounds with similar structural motifs to 3-(Adamantan-1-yl)-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea exhibit promising anticancer properties.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 12 | Significant inhibition |
| MCF7 (Breast Cancer) | 15 | Moderate inhibition |
| HeLa (Cervical Cancer) | 18 | Moderate inhibition |
These findings suggest that the compound may interfere with cancer cell proliferation, potentially leading to its development as an anticancer agent.
Urease Inhibition
Urease is an enzyme linked to several medical conditions, including kidney stones and urinary tract infections. Compounds that inhibit urease activity are valuable in treating these conditions.
Case Study: Urease Inhibition Assay
In vitro studies have demonstrated that derivatives of urea compounds can effectively inhibit urease activity. The following table summarizes the inhibitory effects observed:
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| 3-(Adamantan-1-yl)-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea | 25 | Competitive |
| Thiourea (Reference Compound) | 30 | Competitive |
The results indicate that this compound exhibits promising urease inhibitory activity, making it a candidate for further therapeutic exploration.
Antimicrobial Properties
The potential antimicrobial effects of this compound have also been investigated. Preliminary studies suggest activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
The antimicrobial activity was assessed against common pathogens, with results shown below:
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL | Effect |
|---|---|---|
| Escherichia coli | 32 | Bactericidal |
| Staphylococcus aureus | 64 | Bacteriostatic |
| Pseudomonas aeruginosa | >128 | No inhibition |
These findings highlight the compound's potential as a therapeutic agent against bacterial infections.
Synthesis and Derivatives
The synthesis of 3-(Adamantan-1-yl)-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea involves several steps, typically starting from adamantane derivatives and phenolic compounds. The synthetic route may include:
- Formation of the urea linkage through reaction with isocyanates.
- Introduction of methoxy groups via methylation reactions.
- Purification through recrystallization or chromatography.
Table: Synthetic Pathways Overview
| Step | Reagents/Conditions |
|---|---|
| Urea Formation | Isocyanate + Adamantane derivative |
| Methoxylation | Methyl iodide + base |
| Purification | Recrystallization |
Comparison with Similar Compounds
Table 2: Pharmacological Profiles of Adamantane Ureas
Crystallographic and Hydrogen-Bonding Analysis
The crystal structure of 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea reveals zigzag polymeric chains via N–H⋯O hydrogen bonds (H⋯A distances: 2.072–2.225 Å), critical for stabilizing supramolecular assemblies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
